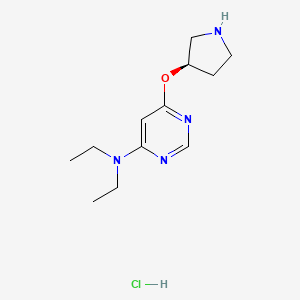![molecular formula C17H12ClN3O B2714521 2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile CAS No. 303144-48-1](/img/structure/B2714521.png)
2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” is a chemical compound with the molecular formula C17H12ClN3O. It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various synthetic routes. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C17H12ClN3O and molecular weight 309.75. The structure contains a pyrazole ring, which is a five-membered heterocyclic moiety .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 580.1±60.0 °C at 760 mmHg, and a molecular refractivity of 97.7±0.5 cm3 .Applications De Recherche Scientifique
Luminescent Properties and Theoretical Studies
Studies on similar compounds, such as 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have focused on their synthesis, structural characterization, and luminescent properties. The detailed analysis through single-crystal X-ray diffraction and density functional theory highlights the potential use of such compounds in materials science, especially in the development of new luminescent materials. The planar benzene ring system and the arrangement of pyrazole rings in the compound indicate its potential application in the synthesis of novel luminescent compounds or materials with specific optical properties (Li-Zhipeng Tang et al., 2014).
Chemical Reactivity and Synthesis
Research on compounds like 2,6-Diamino-4-methyl-3-pyridinecarbonitrile explores the chemical reactivity and synthesis pathways of similar structures. Such studies are fundamental in organic chemistry and materials science, providing a basis for the development of new chemical reactions and the synthesis of novel compounds with potential applications in various industries (A. Katritzky et al., 1995).
Environmental and Health Impact Studies
Investigations into the transformation products of UV filters in swimming pool water, such as 2,4-Dihydroxybenzophenone, reveal the formation of novel disinfection by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons. This research is crucial for understanding the environmental and health impacts of chemical compounds when exposed to chlorination treatment, highlighting the significance of chemical stability and transformation studies in environmental science (Xuefeng Sun et al., 2019).
Molecular Docking and In Vitro Screening
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including their molecular docking studies, demonstrate the application of such compounds in pharmaceutical research. These compounds are screened for antimicrobial and antioxidant activities, indicating the potential for the development of new therapeutic agents (E. M. Flefel et al., 2018).
Safety and Hazards
While specific safety and hazard information for “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” is not available, it is generally recommended to avoid long-term or frequent contact with the compound, avoid inhaling its dust or solution, and seek medical help if contact with skin or eyes occurs .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-[4-(1-methylpyrazol-3-yl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-21-10-9-16(20-21)12-5-7-13(8-6-12)22-17-4-2-3-15(18)14(17)11-19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNEGGDELALIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(benzo[d]thiazol-2-yl)-2-methoxyaniline](/img/structure/B2714438.png)
![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)
![2-methyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2714444.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B2714447.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)
![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2714454.png)

![7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2714457.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2714459.png)
